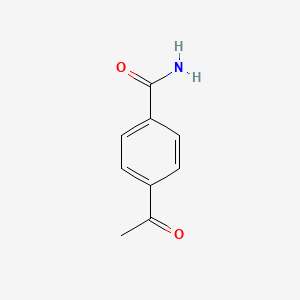
4-Acetylbenzamide
Cat. No. B1313702
Key on ui cas rn:
67014-02-2
M. Wt: 163.17 g/mol
InChI Key: WAHWLAFXEOULIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06441233B1
Procedure details


0.122 g of bis(triphenylphosphine)-palladium(II) chloride, 3.439 g of 4-bromoacetophenone, 3.12 g of formamide, 2.37 g of 4-dimethylamino-pyridine and 20 ml of 1-methyl-2-pyrrolidinone are placed in a 200 ml glass autoclave. The autoclave is closed, flushed with nitrogen three times and then 5 bars carbon monoxide are applied. The reaction mixture is heated to 120° C. and stirred for 18 hours. It is then cooled, and the solution is diluted with ethyl acetate and water, and extracted. The aqueous phase is extracted by shaking 3 times with ethyl acetate, and afterwards the organic phases are collected, dried over magnesium sulphate and concentrated. The oil obtained is chromatographed over silica gel. The yield of title compound is 35% (part of the product remains in the water phase).


[Compound]
Name
glass
Quantity
200 mL
Type
reactant
Reaction Step Three


Quantity
0.122 g
Type
catalyst
Reaction Step Five


Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7](Br)=[CH:6][CH:5]=1)=[O:3].[CH:11]([NH2:13])=[O:12]>CN(C)C1C=CN=CC=1.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.CN1CCCC1=O>[C:2]([C:4]1[CH:9]=[CH:8][C:7]([C:11]([NH2:13])=[O:12])=[CH:6][CH:5]=1)(=[O:3])[CH3:1] |^1:25,44|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3.439 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)C1=CC=C(C=C1)Br
|
Step Two
|
Name
|
|
|
Quantity
|
3.12 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)N
|
Step Three
[Compound]
|
Name
|
glass
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
2.37 g
|
|
Type
|
catalyst
|
|
Smiles
|
CN(C1=CC=NC=C1)C
|
Step Five
|
Name
|
|
|
Quantity
|
0.122 g
|
|
Type
|
catalyst
|
|
Smiles
|
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
|
Step Six
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN1C(CCC1)=O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
120 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for 18 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The autoclave is closed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
flushed with nitrogen three times
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
It is then cooled
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the solution is diluted with ethyl acetate and water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous phase is extracted
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
by shaking 3 times with ethyl acetate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
afterwards the organic phases are collected
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulphate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The oil obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is chromatographed over silica gel
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
